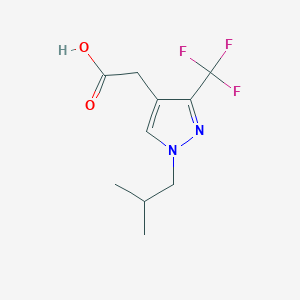
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group and an isobutyl group attached to the pyrazole ring, along with an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl bromide or isobutyl chloride in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide (CO2) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specific period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also used as a probe to study biological pathways and processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the nature of the target. The trifluoromethyl group and the pyrazole ring play a crucial role in the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can be compared with other similar compounds, such as:
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety.
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H13F3N2O2 |
|---|---|
分子量 |
250.22 g/mol |
IUPAC名 |
2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H13F3N2O2/c1-6(2)4-15-5-7(3-8(16)17)9(14-15)10(11,12)13/h5-6H,3-4H2,1-2H3,(H,16,17) |
InChIキー |
HKKSFEUNCJDCIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















